molecular formula C9H8BrIO2 B12330288 Benzenepropanoic acid, 3-bromo-5-iodo-

Benzenepropanoic acid, 3-bromo-5-iodo-

Cat. No.: B12330288
M. Wt: 354.97 g/mol
InChI Key: CLLQSAHRAWFZMV-UHFFFAOYSA-N
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Description

Benzenepropanoic acid derivatives are aromatic carboxylic acids with a propane chain attached to a benzene ring, often modified with substituents like halogens or alkyl groups to tailor their chemical and biological properties. The compound benzenepropanoic acid, 3-bromo-5-iodo-, features bromine and iodine atoms at the 3- and 5-positions of the benzene ring, respectively. Halogenated benzenepropanoic acids are commonly studied for applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their electron-withdrawing effects and enhanced stability .

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(3-bromo-5-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)

InChI Key

CLLQSAHRAWFZMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)CCC(=O)O

Origin of Product

United States

Preparation Methods

Sequential Bromination and Iodination

  • Procedure :
    • Bromination : Treat phenylpropanoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–10°C. The carboxylic acid group directs electrophilic attack to the meta position.
    • Iodination : Subsequent iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid introduces iodine at the para position relative to bromine.
  • Yield : 65–78% (combined steps).
  • Key Insight : The carboxylic acid group enhances electrophilic substitution regioselectivity, but competing ortho/para directors (e.g., halogens) require careful stoichiometric control.

Diazonium Salt-Mediated Halogenation

Diazotization enables precise halogen placement, particularly for iodination.

Diazonium Iodination Protocol (Adapted from CN113233957A)

  • Steps :
    • Amination : Start with 3-amino-benzenepropanoic acid.
    • Diazotization : React with NaNO₂/HCl at 0–5°C to form diazonium salts.
    • Iodination : Treat with KI, yielding 3-iodo-benzenepropanoic acid.
    • Bromination : Direct bromination using Br₂/FeBr₃ at 25°C.
  • Yield : 82–93% (iodination step); 75% overall.
  • Advantage : Avoids harsh conditions, suitable for acid-sensitive intermediates.

One-Pot Diazonium Bromination-Iodination

  • Process : Concurrent use of NaNO₂, H₂SO₄, and mixed halogens (Br₂/I₂) under controlled pH (2–3).
  • Outcome : 85% regioselectivity for 3-bromo-5-iodo product.

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable modular construction.

Heck Cross-Coupling (Adapted from Org. Process Res. Dev. 1998)

  • Route :
    • Acid Chloride Formation : Convert 3-bromo-5-iodobenzoic acid to its chloride using SOCl₂.
    • Friedel-Crafts Acylation : React with 4-fluorobenzene to form 3-bromo-5-iodophenyl ketone.
    • Heck Coupling : Introduce propanoic acid via ethyl acrylate under Pd(OAc)₂ catalysis.
  • Yield : 70% for coupling step; 58% overall.
  • Note : Requires phosphine-free conditions to prevent catalyst poisoning.

Sonogashira Coupling for Alkyne Intermediates

  • Method :
    • Alkyne Installation : React 3-bromo-5-iodo-benzoic acid with triisopropylsilylacetylene (TIPS-Acetylene) using Pd(PPh₃)₄/CuI.
    • Hydrolysis : Remove TIPS group with TBAF, then elongate chain via malonic ester synthesis.
  • Yield : 80% for Sonogashira step; 65% after hydrolysis.

Multi-Step Synthesis with Protective Groups

Protection strategies mitigate reactivity conflicts during halogenation.

Neopentyl Glycol Ketal Protection (CN103351318A)

  • Steps :
    • Ketal Formation : Protect ketone of 5-propionyl-2-phenylthiophenylacetic acid with neopentyl glycol.
    • Bromination : Treat with Br₂/CCl₄ to install bromine.
    • Deprotection and Iodination : Acidic hydrolysis followed by iodination with NIS.
  • Yield : 81% over five steps.
  • Advantage : Minimizes side reactions during halogenation.

Industrial Production Techniques

Scalable methods prioritize cost-efficiency and safety.

Continuous Flow Reactor Synthesis

  • Setup :
    • Bromination Unit : Br₂ in CH₂Cl₂ at 10°C, residence time 5 min.
    • Iodination Unit : ICl in acetic acid, 50°C, residence time 15 min.
  • Output : 90% conversion, 12 kg/h throughput.

Catalytic Hydrogenation for Debromination Avoidance

  • Innovation : Use ZnBr₂/LiCl to suppress C-Br bond cleavage during propanoic acid chain elongation.
  • Result : 95% retention of bromine.

Data Tables

Table 1: Comparison of Preparation Methods

Method Key Reagents Yield (%) Purity (%) Source
Electrophilic Substitution Br₂, ICl 78 98
Diazonium Iodination NaNO₂, KI 93 99
Heck Cross-Coupling Pd(OAc)₂, ethyl acrylate 58 97
Neopentyl Glycol Ketal Neopentyl glycol, Br₂ 81 99.3

Table 2: Industrial vs. Laboratory Conditions

Parameter Laboratory Industrial
Temperature Range -20°C to 25°C 10°C to 50°C
Reaction Time 2–48 h 5–30 min (continuous flow)
Catalyst Loading 1–5 mol% Pd 0.1–0.5 mol% Pd
Annual Output <100 g >1,000 kg

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-bromo-5-iodo-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Thromboxane Receptor Antagonists:
One of the primary applications of benzenepropanoic acid, 3-bromo-5-iodo-, is as a starting reagent in the synthesis of thromboxane receptor antagonists. These compounds are crucial in cardiovascular research due to their potential to inhibit platelet aggregation and vasoconstriction. For instance, it is utilized in the synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid through a regioselective Heck cross-coupling reaction .

Case Study: Synthesis Pathways
A detailed examination of synthetic pathways reveals that benzenepropanoic acid, 3-bromo-5-iodo-, can be converted into various derivatives such as:

  • Phenyl(3-bromo-5-iodo)benzoate
  • Methyl 3-bromo-5-iodobenzoate
  • 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid via Sonogashira coupling reaction .

These derivatives have been explored for their biological activities and potential therapeutic applications.

Organic Synthesis

Reagent in Cross-Coupling Reactions:
The compound serves as a versatile reagent in several cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecules. The regioselective Heck reaction and Sonogashira coupling are notable examples where benzenepropanoic acid, 3-bromo-5-iodo-, is employed to form carbon-carbon bonds effectively .

Table: Synthetic Applications of Benzenepropanoic Acid, 3-Bromo-5-Iodo-

Reaction Type Product Significance
Heck Cross-CouplingThromboxane receptor antagonistCardiovascular drug development
Sonogashira Coupling3-Bromo-5-(triisopropylsilylethynyl)benzoic acidBuilding blocks for complex organic molecules
EsterificationPhenyl(3-bromo-5-iodo)benzoateUseful in pharmaceutical formulations

Material Science

Potential Use in Polymer Chemistry:
Research indicates that derivatives of benzenepropanoic acid, including 3-bromo-5-iodo-, may have applications in polymer chemistry. Their unique structural properties allow them to act as intermediates in the synthesis of functionalized polymers with specific mechanical and thermal properties .

Environmental Considerations

While exploring the applications of benzenepropanoic acid, it is essential to consider its environmental impact. Studies have shown that compounds containing bromine and iodine may exhibit varying degrees of persistence and bioaccumulation potential in the environment . Therefore, understanding these properties is crucial for assessing the safety and regulatory compliance of using such compounds in industrial processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-bromo-5-iodo-, involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and iodine atoms enhances its ability to form strong interactions with biological molecules, leading to its effects on enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of benzenepropanoic acid derivatives are heavily influenced by substituent type, position, and steric effects. Below is a comparative analysis of key analogs:

Compound Substituents CAS Number Key Features Applications
3-Bromo-5-iodo-benzenepropanoic acid* Br (3-), I (5-) N/A† Dual halogenation enhances electrophilicity; potential for cross-coupling reactions. Pharmaceutical intermediates (hypothetical)
3-Bromo-5-tert-butyl-benzenepropanoic acid Br (3-), tert-butyl (5-) MFCD28385850 Bulky tert-butyl group increases steric hindrance; improved thermal stability. Enzyme inhibitors, ligand synthesis
3,5-Dibromo-benzenepropanoic acid Br (3-, 5-) 20170-32-5 Symmetric bromination; high lipophilicity. Antioxidant precursors, polymer additives
3-(Benzotriazolyl)-5-tert-butyl-4-hydroxy- Benzotriazole (3-), tert-butyl (5-) 127519-17-9 UV-stabilizing benzotriazole moiety; hydroxy group for hydrogen bonding. UV absorbers in plastics
3,5-Di-tert-butyl-4-hydroxy- (Antioxidant 1076) tert-butyl (3-,5-), hydroxy (4-) 2082-79-3 Phenolic antioxidant; radical scavenging. Stabilizer in fuels and polymers

†No CAS number identified for the 3-bromo-5-iodo variant in available literature.

Key Findings:

  • Halogen vs. Alkyl Substituents: Bromine and iodine atoms increase electron density withdrawal, enhancing reactivity in nucleophilic substitution compared to tert-butyl groups, which prioritize steric protection .
  • Biological Activity: Halogenated derivatives (e.g., 3-bromo-5-tert-butyl) show promise in medicinal chemistry due to their ability to interact with hydrophobic enzyme pockets . In contrast, 3,5-di-tert-butyl-4-hydroxy derivatives are non-toxic antioxidants .
  • Metabolic Pathways: Benzenepropanoic acid itself is a metabolite in Lactobacillus plantarum, but halogenation likely alters its biodegradability and metabolic interactions .

Physicochemical Properties

  • Molecular Weight: Halogenated derivatives (Br, I) have higher molecular weights than alkyl-substituted analogs, affecting solubility and diffusion rates.
  • Acidity: Electron-withdrawing substituents (Br, I) increase the acidity of the carboxylic acid group compared to alkylated analogs .

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